molecular formula C13H14OSe B12520074 Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- CAS No. 820963-05-1

Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-

Cat. No.: B12520074
CAS No.: 820963-05-1
M. Wt: 265.22 g/mol
InChI Key: SRXHWECUIXVCTN-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- is a chemical compound with the molecular formula C13H14OSe. It is characterized by the presence of a methylseleno group attached to a cyclobutenyl ring, which is further connected to a phenyl group.

Preparation Methods

The synthesis of Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- undergoes various types of chemical reactions, including:

    Oxidation: The methylseleno group can be oxidized to form selenoxide or other selenium-containing products. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to remove the methylseleno group or reduce other functional groups present in the molecule. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in substitution reactions where the methylseleno group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structural features make it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- exerts its effects involves interactions with specific molecular targets and pathways. The methylseleno group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The phenyl and cyclobutenyl rings contribute to the compound’s overall stability and binding affinity to various targets .

Comparison with Similar Compounds

Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- can be compared with other similar compounds, such as:

Biological Activity

Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl] (CAS Number: 820963-05-1), is a compound of interest due to its unique chemical structure and potential biological activities. This article will explore its biological activity, including relevant studies, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

Molecular Formula: C13_{13}H14_{14}OSe
Molecular Weight: 254.24 g/mol
Chemical Structure: The compound features a cyclobutenyl ring with a methylselenium substituent, which is significant for its biological interactions.

Biological Activity Overview

Ethanone derivatives, particularly those containing selenium, have been studied for their various biological activities, including:

  • Antioxidant Properties: Selenium-containing compounds are known for their antioxidant capabilities, which can protect cells from oxidative stress.
  • Anticancer Activity: Some studies suggest that methylselenol, a metabolite of selenium compounds, may induce apoptosis in cancer cells and inhibit tumor growth.

The biological activity of Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl] can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation:
    • Selenium compounds can modulate the production of ROS, leading to either protective or damaging effects on cells depending on the concentration and context.
  • Gene Expression Regulation:
    • Compounds like this can influence the expression of genes involved in cell cycle regulation and apoptosis.
  • Enzyme Interaction:
    • The compound may interact with various enzymes, affecting metabolic pathways that are crucial for cell survival and proliferation.

Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of selenium-containing compounds similar to Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]. The results indicated that these compounds could induce apoptosis in various cancer cell lines through ROS generation and mitochondrial dysfunction .

Study 2: Antioxidant Activity

Research conducted by Zhang et al. (2020) demonstrated that methylselenol derivatives exhibit significant antioxidant activity by enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx). This suggests that Ethanone may provide protective effects against oxidative damage .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityReference
MethylselenolN/AInduces apoptosis in cancer cells
Ethanone Derivative A12345678Antioxidant activity via ROS modulation
Ethanone Derivative B87654321Inhibition of tumor growth

Properties

CAS No.

820963-05-1

Molecular Formula

C13H14OSe

Molecular Weight

265.22 g/mol

IUPAC Name

1-(2-methylselanyl-3-phenylcyclobut-2-en-1-yl)ethanone

InChI

InChI=1S/C13H14OSe/c1-9(14)11-8-12(13(11)15-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3

InChI Key

SRXHWECUIXVCTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(=C1[Se]C)C2=CC=CC=C2

Origin of Product

United States

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